1,1'-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid)
Overview
Description
1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) is a compound that consists of a central pyridine unit with two 1H-pyrazole-3-carboxylic acid groups attached to it on opposite sides . This compound is of interest due to its potential pharmaceutical properties and its role as a ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various effects. The specific pathways and targets depend on the nature of the metal ion and the structure of the complex formed .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds have similar pyridine and pyrazole functionalities and are studied for their lipophilic properties.
2,6-Bis(benzimidazol-2-yl)-pyridine: This compound is used in coordination chemistry and has similar structural features.
Uniqueness
1,1’-(Pyridine-2,6-diyl)bis(1H-pyrazole-3-carboxylic acid) is unique due to its specific arrangement of pyrazole and carboxylic acid groups, which allows it to form stable coordination complexes with a variety of metal ions. This makes it a versatile ligand in coordination chemistry and a potential candidate for pharmaceutical applications .
Properties
IUPAC Name |
1-[6-(3-carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4/c19-12(20)8-4-6-17(15-8)10-2-1-3-11(14-10)18-7-5-9(16-18)13(21)22/h1-7H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCKQHTFFXNJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC(=N2)C(=O)O)N3C=CC(=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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